molecular formula C11H11NO3 B1312762 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester CAS No. 61989-29-5

1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester

Cat. No. B1312762
CAS RN: 61989-29-5
M. Wt: 205.21 g/mol
InChI Key: OEGSDTIXVSKASM-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester is a derivative of indole, containing a carboxymethyl substituent . This compound is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular formula of 1H-Indole, 2,3-dihydro- is C8H9N with a molecular weight of 119.1638 . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Stereochemical Investigations

The molecule 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester has been utilized in stereochemical investigations. For instance, its reaction with methyl ethyl ketone in the presence of various catalysts has been studied, revealing the formation of complex mixtures of diastereomeric and isomeric esters. These investigations are crucial for understanding the reaction pathways and the stereochemical outcomes of these reactions, providing insights into molecular behavior and interactions, and paving the way for the synthesis of targeted molecules in pharmaceuticals and other industries (El-Samahy, 2005).

Heterocyclic Compound Synthesis

The compound is also a key player in the synthesis of heterocyclic compounds. It has been used in reactions leading to the formation of various heterocyclic structures. These compounds have significant potential in pharmaceuticals, acting as the core structure for many drugs. Understanding their synthesis pathways is crucial for drug design and discovery (Tolkunov et al., 2009).

Organic Synthesis and Antifungal Metabolites

In organic synthesis, the compound has been part of studies focusing on the synthesis of indole alkaloids from fungal cultures. These studies not only extend the knowledge in the field of organic synthesis but also contribute to the search for novel antifungal agents. The isolation and structural elucidation of such compounds are vital for the development of new drugs and treatments (Levy et al., 2000).

Plant Metabolite Synthesis

Additionally, this compound is involved in the synthesis of plant metabolites like 7-hydroxyoxindole-3-acetic acid, an antioxidant found in corn. The synthesis route involving this compound provides an efficient method for producing such plant metabolites, which have implications in agriculture and can contribute to understanding plant physiology and development (Homer & Sperry, 2014).

properties

IUPAC Name

methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-10(13)6-8-7-4-2-3-5-9(7)12-11(8)14/h2-5,8H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSDTIXVSKASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461229
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester

CAS RN

61989-29-5
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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